2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol

Medicinal Chemistry Autophagy Kinase Inhibition

Researchers requiring a matched-pair comparator for ATG4B allosteric site mapping face limited access to the pure 3-fluoro positional isomer. This compound is the exact meta-fluorophenylamino thiazolo[4,5-b]pyridine-5,7-diol, structurally distinct from the 4-fluoro analog STK683963. • Enables systematic comparison of dose-response, redox dependence, and autophagy flux (LC3-II/p62) between isomers. • Supports broad-panel kinase profiling to define selectivity fingerprints (BRAF, VEGFR, SYK). • Supplied as custom synthesis; ≥95% purity verified by HPLC and NMR.

Molecular Formula C12H8FN3O2S
Molecular Weight 277.28 g/mol
Cat. No. B11071908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol
Molecular FormulaC12H8FN3O2S
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC2=NC3=C(S2)C(=CC(=O)N3)O
InChIInChI=1S/C12H8FN3O2S/c13-6-2-1-3-7(4-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18)
InChIKeySHAYOROPNNHKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol Specifications


The compound 2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol (CAS 695203-77-1) is a fluorinated heterocyclic small molecule belonging to the thiazolo[4,5-b]pyridine-5,7-diol chemotype . It consists of a fused thiazole-pyridine bicyclic core bearing hydroxyl groups at positions 5 and 7 and a 3-fluorophenylamino substituent at position 2. Its molecular formula is C₁₂H₈FN₃O₂S (exact mass 277.032135 Da) and it exhibits a calculated LogP of 3.34, with a density of 1.7±0.1 g/cm³ and a boiling point of 550.5±60.0 °C . The thiazolo[4,5-b]pyridine scaffold has been extensively explored for kinase inhibition, antimicrobial activity, and autophagy modulation [1]. This specific positional isomer (3-fluoro) is structurally distinct from the better-characterized 4-fluoro analog STK683963 (CAS 370073-65-7), a known activator of cellular ATG4B .

2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol Isomer Differentiation


Within the thiazolo[4,5-b]pyridine-5,7-diol class, subtle structural modifications profoundly alter biological target engagement. The position of the fluorine atom on the N-phenyl ring (meta vs para) is a critical determinant of electronic distribution, hydrogen-bonding capacity, and steric complementarity within the ATG4B allosteric site or other kinase ATP-binding pockets . The 4-fluoro analog STK683963 is functionally validated as a strong, dose-dependent activator of ATG4B (luciferase release reporter assay, 0–50 µM, 24 h) . Shifting fluorine from the para to the meta position is expected to modulate both target activation potency and selectivity profile, as observed across numerous chemotypes in medicinal chemistry [1]. Therefore, generic “fluorophenylamino-thiazolopyridine-diol” procurement without positional specification risks acquiring a compound with unpredictable pharmacological properties, compromising assay reproducibility and data comparability. Researchers targeting autophagy or kinase pathways must specify the exact isomer.

2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol Specificity Evidence


Physicochemical Comparison: 3-Fluoro vs 4-Fluoro Isomers

2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol (CAS 695203-77-1) is the meta-fluoro positional isomer of the autophagy-reference compound STK683963 (CAS 370073-65-7, para-fluoro). Both share the same molecular formula (C₁₂H₈FN₃O₂S) and molecular weight (277.27 g/mol) but differ in the fluorine substitution pattern on the phenyl ring . The 3-fluoro compound exhibits a calculated LogP of 3.34, density 1.7±0.1 g/cm³, and boiling point 550.5±60.0 °C . The 4-fluoro analog is reported with high purity (99.41% by HPLC) by at least one vendor . Direct comparative bioactivity data between the two isomers is not publicly available as of this analysis.

Medicinal Chemistry Autophagy Kinase Inhibition

ATG4B Activation: Benchmark from 4-Fluoro Analog

The 4-fluoro analog STK683963 is a validated, strong activator of cellular ATG4B activity. In a luciferase release reporter assay, STK683963 (0–50 µM) strongly up-regulated luciferase release in a dose-dependent manner after 24 hours; this effect was completely blocked by the antioxidant N-acetylcysteine (NAC), confirming redox-dependent ATG4B activation [1]. The 3-fluoro isomer (CAS 695203-77-1) has not been independently tested in this assay, but based on structure-activity relationship principles within this chemotype, the meta-fluoro substitution is predicted to alter hydrogen-bonding patterns and electronic effects at the aniline nitrogen, potentially modifying potency, maximal efficacy, or redox sensitivity relative to the para-fluoro benchmark.

Autophagy ATG4B Luciferase Reporter

Metabolic Stability: Impact of Fluorine Positional Isomerism

In drug discovery, the position of fluorine substitution on a phenyl ring is a well-established determinant of oxidative metabolism. Meta-fluorine substitution (as in the target compound) generally provides greater metabolic stability than para-fluorine substitution because the para position is a common site for CYP450-mediated hydroxylation [1]. Studies across multiple chemotypes demonstrate that shifting fluorine from para to meta can increase metabolic half-life (t₁/₂) by reducing intrinsic clearance (CLint) in human liver microsomes, with reported improvements ranging from 2- to 10-fold depending on the scaffold [1]. No specific microsomal stability data are available for either the 3-fluoro or 4-fluoro thiazolopyridine-diol compounds, but the general medicinal chemistry principle supports the hypothesis that the 3-fluoro isomer may exhibit superior metabolic stability.

Drug Metabolism Fluorine Chemistry ADME

2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol Applications


ATG4B SAR Studies & Autophagy Probe Development

Given the validated ATG4B activation by the 4-fluoro analog STK683963 , the 3-fluoro isomer serves as a critical matched-pair comparator for dissecting the electronic and steric requirements of the ATG4B allosteric site. Researchers can systematically compare dose-response curves, redox dependence, and cellular autophagy flux (LC3-II conversion, p62 degradation) between the two positional isomers to map the pharmacophore and guide lead optimization. This is especially relevant for cancer biology groups studying autophagy-dependent tumor survival mechanisms.

Kinase Selectivity Profiling of Thiazolopyridine Chemotype

Thiazolo[4,5-b]pyridine derivatives are recognized kinase inhibitor scaffolds, with patents describing their use against both receptor and non-receptor tyrosine kinases . The 3-fluorophenylamino substituent may confer a distinct kinase selectivity fingerprint compared to the 4-fluoro analog. Procurement of the high-purity 3-fluoro compound enables broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify differential inhibition of clinically relevant kinases such as BRAF, VEGFR, or SYK, potentially unlocking a novel intellectual property position.

Metabolic Stability Matched-Pair Analysis

For medicinal chemistry teams optimizing lead compounds, the meta- vs para-fluorine substitution pattern is a standard strategy to improve metabolic stability while maintaining potency . Procuring both the 3-fluoro and 4-fluoro isomers of the thiazolopyridine-diol scaffold enables a direct head-to-head comparison in human liver microsome stability assays, CYP450 phenotyping, and plasma protein binding studies, generating quantitative ADME data to inform the design of backup series or late-stage lead candidates.

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